3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID
Overview
Description
3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound characterized by the presence of a sulfonamide group, a nitrophenyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 3-amino-3-(4-propoxyphenyl)propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester linkage in the propoxyphenyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-{[(4-aminophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid.
Substitution: Various sulfonamide derivatives.
Hydrolysis: 3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-hydroxyphenyl)propanoic acid.
Scientific Research Applications
3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-nitrophenyl)propanoic acid: Similar structure but lacks the sulfonamide and propoxyphenyl groups.
3-{[(4-aminophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(4-NITROBENZENESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and nitrophenyl groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-nitrophenyl)sulfonylamino]-3-(4-propoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-2-11-27-15-7-3-13(4-8-15)17(12-18(21)22)19-28(25,26)16-9-5-14(6-10-16)20(23)24/h3-10,17,19H,2,11-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGDQWCCRCSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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